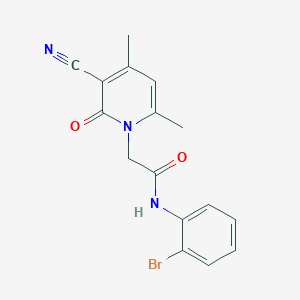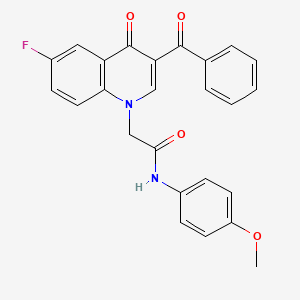
(E)-3-(2-((3-甲基苄叉)氨基)苯基)喹喔啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C22H17N3O . It belongs to the class of quinoxalines, which are important biological agents . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxalines can be synthesized through various methods. A common and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one” consists of a quinoxaline core, which is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .
Chemical Reactions Analysis
Quinoxalines have been extensively studied for their photophysical properties, particularly their absorbance and fluorescence windows . They have been found to complement coumarins, their oxygenated counterparts .
Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .
科学研究应用
合成和化学性质
- Yan-Mei Yan 等人 (2018) 开发了一种多取代喹喔啉-2(1H)-酮的一锅合成方法,展示了一种高产率制备这些化合物的方法。此方法可能可用于合成包括 "(E)-3-(2-((3-甲基苄叉)氨基)苯基)喹喔啉-2(1H)-酮" 的衍生物 (Yan-Mei Yan 等人,2018)。
生物活性与应用
- 喹喔啉衍生物因其抗菌特性而受到研究。Mónica Vieira 等人 (2014) 探讨了喹喔啉 N,N-二氧化物及其一些衍生物对多种细菌和酵母菌株的抗菌活性,表明这些化合物具有作为新型抗菌剂的潜力 (Mónica Vieira 等人,2014)。
- 在抗癌研究领域,Wei Wang 等人 (2009) 研究了新型合成马卡鲁胺类似物的抗癌活性,这些类似物在结构上与喹喔啉衍生物相关,在乳腺癌的体外和体内模型中显示出有希望的结果 (Wei Wang 等人,2009)。
- C. Asquith 等人 (2019) 对靶向表皮生长因子受体 (EGFR) 以治疗脊索瘤和非小细胞肺癌的喹啉和喹唑啉类激酶抑制剂进行的另一项研究突出了喹喔啉衍生物在癌症治疗中的治疗潜力 (C. Asquith 等人,2019)。
作用机制
Quinoxaline derivatives have been found to target the VEGF/VEGFR2 pathway, which is a crucial therapeutic target in the treatment of cancer . A series of quinoxaline-2(1H)-one derivatives were designed and synthesized, and tested against three human cancer cell lines (HepG-2, MCF-7 and HCT-116) to evaluate their anti-proliferative activities .
未来方向
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, more research and development in the field of quinoxalines can be expected in the future.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves the condensation of 3-methylbenzaldehyde with 2-aminophenylquinoxaline to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile, which is then reduced to (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine. This intermediate is then reacted with 3-methylbenzaldehyde to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "2-aminophenylquinoxaline", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with 2-aminophenylquinoxaline in acetic acid and ethanol to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile.", "Step 2: Reduction of (E)-3-(2-aminophenyl)-2-(3-methylphenyl)acrylonitrile with sodium borohydride in ethanol to form (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine.", "Step 3: Condensation of (E)-3-(2-aminophenyl)-2-(3-methylphenyl)ethylamine with 3-methylbenzaldehyde in acetic acid and ethanol to form (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one." ] } | |
CAS 编号 |
900135-38-8 |
产品名称 |
(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one |
分子式 |
C22H17N3O |
分子量 |
339.398 |
IUPAC 名称 |
3-[2-[(3-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26) |
InChI 键 |
QZBQADFPUZPYPG-OEAKJJBVSA-N |
SMILES |
CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)
![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)
![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)


![5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2570722.png)
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride](/img/structure/B2570725.png)